Increased Lipophilicity (LogP) Drives Membrane Permeability Advantages
The 4-chloro substituent significantly increases lipophilicity compared to the non-chlorinated analog. The target compound exhibits a calculated LogP of 0.77170 (XLogP3: 0.7) . In contrast, 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0), which lacks the 4-chloro group, has a LogP of 0.4445391 [1]. This 0.327 unit increase in LogP corresponds to an approximately 2-fold increase in octanol-water partition coefficient, a relevant parameter for passive membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.77 (calculated); XLogP3 = 0.7 |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0), LogP = 0.4445391 |
| Quantified Difference | ΔLogP ≈ +0.327 |
| Conditions | Predicted/calculated LogP values using standard computational methods (XLogP3). |
Why This Matters
Higher LogP correlates with improved passive diffusion across biological membranes, which is a critical consideration when selecting fragments for cell-based assays or in vivo studies.
- [1] ChemBase. 1-methyl-1H-pyrazole-3-carboxylic acid. https://en.chembase.cn/substance-371387.html. View Source
